Fmoc-Gly-Osu: A Comprehensive Technical Guide for Researchers
Fmoc-Gly-Osu: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)glycine N-hydroxysuccinimide ester (Fmoc-Gly-Osu) is a critical reagent in the synthesis of peptides and other complex organic molecules. This guide provides an in-depth overview of its chemical properties, experimental applications, and the underlying reaction mechanisms.
Fmoc-Gly-Osu is an N-terminally protected glycine amino acid activated as an N-hydroxysuccinimide (NHS) ester.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the primary amine of glycine, preventing unwanted side reactions during peptide chain elongation.[3][] The NHS ester is a highly reactive group that readily couples with primary amines to form stable amide bonds, making it an excellent choice for peptide synthesis and bioconjugation.[1][5]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-Gly-Osu is essential for its effective use in the laboratory. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | [3] |
| CAS Number | 113484-74-5 | [2] |
| Molecular Formula | C₂₁H₁₈N₂O₆ | [2] |
| Molecular Weight | 394.38 g/mol | [2] |
| Physical Properties | ||
| Appearance | White to off-white solid | [6] |
| Melting Point | 173-175 °C | [6] |
| Solubility | ||
| Organic Solvents | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM).[7] | [7] |
| Aqueous Solvents | Sparingly soluble in aqueous solutions.[8] | [8] |
| Storage & Stability | ||
| Storage Conditions | Store at < -15°C in an inert atmosphere.[8] | [8] |
| Stability | Stable for at least two years when stored as a solid at -20°C.[8] Aqueous solutions are not recommended for storage for more than one day.[8] | [8] |
Reaction Mechanisms in Peptide Synthesis
The utility of Fmoc-Gly-Osu in solid-phase peptide synthesis (SPPS) is centered around the strategic use of the Fmoc protecting group. The process involves a cyclical series of deprotection and coupling steps.
Fmoc Protection and Coupling
The Fmoc group protects the amino terminus of the glycine. The activated NHS ester of Fmoc-Gly-Osu reacts efficiently with a free primary amine of a resin-bound amino acid or peptide to form a new peptide bond. This reaction is typically carried out in a polar aprotic solvent like DMF.[3]
Figure 1. Amine acylation with Fmoc-Gly-Osu.
Fmoc Deprotection
The key to the Fmoc strategy is its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups often used in SPPS.[3][9] The Fmoc group is readily cleaved by a secondary amine, most commonly a solution of piperidine in DMF.[3][10] This deprotection occurs via a base-catalyzed β-elimination mechanism, regenerating the free amine on the growing peptide chain, ready for the next coupling cycle.[3][10]
Figure 2. Base-mediated Fmoc deprotection.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the reaction.
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a single coupling cycle using Fmoc-Gly-Osu.
Materials:
-
Resin with a free amino group
-
Fmoc-Gly-Osu
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes. Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.[11][12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Coupling: Dissolve Fmoc-Gly-Osu (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF. Add the solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.[13]
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[12]
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent Fmoc-protected amino acid.
HPLC Analysis of Fmoc-Gly-Osu and Peptide Conjugates
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for monitoring reaction progress and assessing the purity of the final product. The strong UV absorbance of the Fmoc group facilitates its detection.[5]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 system or equivalent equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.[14]
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 150 mm × 4.6 mm) is commonly used.[14]
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[14]
-
Mobile Phase B: Acetonitrile (ACN).[14]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B (e.g., 30%) and increases to a higher percentage (e.g., 100%) over a set period (e.g., 10-20 minutes) to elute compounds of varying polarity.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection Wavelength: 265 nm for the Fmoc group.[14]
-
Injection Volume: 10 µL.[14]
Sample Preparation:
-
Quench the reaction mixture if necessary (e.g., with a primary amine like glycine to consume excess Fmoc-Gly-Osu).[5]
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase to an appropriate concentration for HPLC analysis.[5]
Experimental Workflow Visualization
The general workflow for using Fmoc-Gly-Osu in a labeling or synthesis experiment followed by analysis can be summarized in the following diagram.
Figure 3. General workflow for peptide labeling and analysis.
Safety Information
Fmoc-Gly-Osu should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
This guide provides a foundational understanding of the chemical properties and applications of Fmoc-Gly-Osu. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
